Tifenazoxide

描述

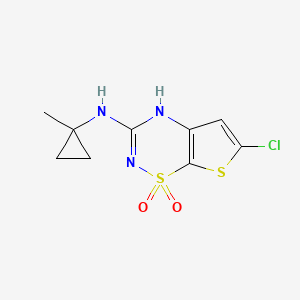

Structure

3D Structure

属性

IUPAC Name |

6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2S2/c1-9(2-3-9)12-8-11-5-4-6(10)16-7(5)17(14,15)13-8/h4H,2-3H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSFUHHFTIGRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N=C2NC3=C(SC(=C3)Cl)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870307 | |

| Record name | 6-Chloro-3-[(1-methylcyclopropyl)amino]-1lambda~6~-thieno[3,2-e][1,2,4]thiadiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279215-43-9 | |

| Record name | Tifenazoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279215439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIFENAZOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79681GLMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tifenazoxide's Mechanism of Action on Kir6.2/SUR1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifenazoxide (formerly known as NN414) is a potent and selective opener of the ATP-sensitive potassium (K-ATP) channel subtype composed of the Kir6.2 pore-forming subunit and the SUR1 regulatory subunit (Kir6.2/SUR1).[1][2] This channel subtype is predominantly found in pancreatic β-cells, where it plays a crucial role in coupling glucose metabolism to insulin secretion.[3][4] By activating these channels, this compound hyperpolarizes the β-cell membrane, leading to the inhibition of glucose-stimulated insulin release.[1] This selective action makes this compound a valuable pharmacological tool for studying K-ATP channel function and a potential therapeutic agent for conditions characterized by excessive insulin secretion, such as congenital hyperinsulinism. This guide provides an in-depth technical overview of the mechanism of action of this compound on Kir6.2/SUR1 channels, including quantitative data, experimental methodologies, and visual representations of the underlying processes.

Core Mechanism of Action

This compound acts as a K-ATP channel opener, specifically targeting the SUR1 subunit of the Kir6.2/SUR1 channel complex. The binding of this compound to SUR1 allosterically modulates the channel's gating properties, increasing its open probability. This leads to an efflux of potassium ions from the cell, causing membrane hyperpolarization. In pancreatic β-cells, this hyperpolarization prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin exocytosis.

The activation of Kir6.2/SUR1 channels by this compound is dependent on intracellular nucleotides, specifically MgATP. While the precise binding site on SUR1 is still under investigation, it is understood that the interaction is distinct from that of other K-ATP channel openers like diazoxide.

Quantitative Data

The potency and selectivity of this compound have been quantified in various experimental systems. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay System | Reference |

| EC50 | 0.45 µM | Patch-clamp on βTC3 cells | |

| IC50 | 0.15 µM | Glucose-stimulated insulin release from βTC6 cells |

| Channel Subtype | Effect of this compound (100 µM) | Expression System | Reference |

| Kir6.2/SUR1 | Activation | Xenopus oocytes | |

| Kir6.2/SUR2A | No activation/Inhibition | Xenopus oocytes | |

| Kir6.2/SUR2B | No activation/Inhibition | Xenopus oocytes |

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed signaling pathway for this compound's action on pancreatic β-cells.

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

The investigation of this compound's mechanism of action relies on several key experimental techniques. Detailed below are the general protocols for these methods as inferred from the literature.

Patch-Clamp Electrophysiology

This technique is used to directly measure the ion flow through the K-ATP channels in the cell membrane.

Objective: To measure the effect of this compound on the activity of Kir6.2/SUR1 channels.

Methodology:

-

Cell Preparation: Cells expressing Kir6.2/SUR1 channels (e.g., βTC3 cells or Xenopus oocytes injected with Kir6.2 and SUR1 cRNA) are used.

-

Patch Configuration: The whole-cell or inside-out patch-clamp configuration is established using a glass micropipette.

-

Solutions: The pipette and bath solutions are formulated to isolate potassium currents. The intracellular solution in the pipette typically contains a low concentration of ATP to mimic the resting state of the cell.

-

Drug Application: this compound is applied to the bath solution at various concentrations.

-

Data Acquisition: The current passing through the K-ATP channels is recorded at a fixed holding potential. An increase in outward current upon this compound application indicates channel opening.

-

Data Analysis: Dose-response curves are generated by plotting the change in current against the this compound concentration to determine the EC50 value.

Caption: Workflow for patch-clamp electrophysiology experiments.

Fluorescence-Based Thallium Flux Assay

This high-throughput screening method is used to assess the activity of potassium channels by measuring the influx of thallium ions, which are a surrogate for potassium ions.

Objective: To determine the effect of this compound on the activity of different K-ATP channel subtypes in a high-throughput format.

Methodology:

-

Cell Plating: HEK293 cells stably expressing the K-ATP channel subtype of interest (e.g., Kir6.2/SUR1, Kir6.2/SUR2A) are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound Addition: this compound at various concentrations is added to the wells.

-

Thallium Stimulation: A solution containing thallium is added to the wells to initiate ion flux.

-

Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence over time. An increase in fluorescence indicates thallium influx through open potassium channels.

-

Data Analysis: The rate of fluorescence increase is used to quantify channel activity and generate dose-response curves.

Caption: Workflow for fluorescence-based thallium flux assays.

Insulin Release Assay

This assay measures the amount of insulin secreted from pancreatic β-cells in response to glucose and the effect of pharmacological agents.

Objective: To quantify the inhibitory effect of this compound on glucose-stimulated insulin secretion.

Methodology:

-

Islet/Cell Isolation: Pancreatic islets are isolated from rodents, or a β-cell line (e.g., βTC6) is cultured.

-

Pre-incubation: The cells or islets are pre-incubated in a low-glucose buffer.

-

Stimulation: The cells are then incubated in a high-glucose buffer to stimulate insulin secretion, in the presence or absence of varying concentrations of this compound.

-

Sample Collection: The supernatant is collected after the incubation period.

-

Insulin Measurement: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of insulin secreted is normalized to the total insulin content of the cells. The inhibitory effect of this compound is quantified, and an IC50 value is determined.

Conclusion

This compound is a highly selective and potent opener of the Kir6.2/SUR1 K-ATP channel. Its mechanism of action involves binding to the SUR1 subunit, which leads to an increase in the channel's open probability, resulting in membrane hyperpolarization and the inhibition of insulin secretion from pancreatic β-cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on K-ATP channel modulators. Further research, including structural studies of the this compound-SUR1 complex, will provide more detailed insights into its precise binding site and the conformational changes it induces in the channel.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Activation of KATP channels in pain modulation: a systematic review of preclinical studies [frontiersin.org]

- 4. The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development - PMC [pmc.ncbi.nlm.nih.gov]

Tifenazoxide (NNI-0101): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifenazoxide, also known as NN414, is a potent and selective opener of the ATP-sensitive potassium (KATP) channels of the SUR1/Kir6.2 subtype, which are predominantly found in pancreatic β-cells. Its discovery has presented a promising therapeutic avenue for conditions characterized by hyperinsulinemia, such as type 2 diabetes, by enabling periods of β-cell rest. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

This compound was developed as a next-generation KATP channel opener with improved potency and selectivity over existing compounds like diazoxide.[1] The rationale behind its development was to create a therapeutic agent capable of reducing the workload of pancreatic β-cells in states of chronic hyperglycemia and hyperinsulinemia.[2][3] By selectively opening the SUR1/Kir6.2 channels, this compound hyperpolarizes the β-cell membrane, which in turn inhibits glucose-stimulated insulin secretion.[4] This mechanism of action offers the potential to preserve β-cell function and improve glucose tolerance.[5]

Chemical Synthesis

A convergent synthesis for this compound (compound 1a) and its analogues has been described. The key steps are outlined below.

Experimental Protocol: Synthesis of this compound (1a)

A detailed synthetic route for this compound (6-chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) is presented in the scientific literature.

Biological Activity and Mechanism of Action

This compound is a potent and selective opener of the pancreatic β-cell KATP channel (SUR1/Kir6.2 subtype). This activity leads to membrane hyperpolarization and a subsequent reduction in glucose-stimulated insulin release.

In Vitro Activity

This compound has demonstrated high potency in in vitro assays. In patch-clamp assays, the EC50 value for this compound is 0.45 µM, which is significantly more potent than diazoxide (EC50 = 31 µM). It is also a potent inhibitor of glucose-stimulated insulin release from βTC6 cells, with an IC50 of 0.15 µM. Furthermore, it has been shown to suppress glucose-stimulated insulin release from isolated rat islets with an EC50 of 0.04 ± 0.01 μM.

In Vivo Activity

In vivo studies in animal models have confirmed the antidiabetic potential of this compound. Oral administration to hyperinsulinemic obese Zucker rats resulted in a dose-dependent inhibition of insulin secretion, with an ED50 of 4.0 mg/kg. Treatment with this compound in Vancouver diabetic fatty (VDF) Zucker rats has been shown to reduce basal hyperglycemia, improve glucose tolerance, and decrease hyperinsulinemia during an oral glucose tolerance test (OGTT). A 3-week treatment with 1.5 mg/kg of this compound administered orally twice daily resulted in a significant reduction in basal glucose levels.

Quantitative Data Summary

| Compound | Assay | Cell Line/System | Potency | Reference |

| This compound (NN414) | Patch-clamp | Not specified | EC50 = 0.45 µM | |

| Diazoxide | Patch-clamp | Not specified | EC50 = 31 µM | |

| This compound (NN414) | Glucose-stimulated insulin release | βTC6 cells | IC50 = 0.15 µM | |

| This compound (1h) | Glucose-stimulated insulin release | Rat islets | EC50 = 0.04 ± 0.01 μM | |

| This compound (1h) | In vivo insulin secretion | Obese Zucker rats | ED50 = 4.0 mg/kg (p.o.) |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the activity of KATP channels in response to this compound.

Methodology:

-

Cell Preparation: Plate neurons or other suitable cells expressing KATP channels onto coverslips a few days prior to recording.

-

Equipment Setup: Turn on all electrophysiology equipment and perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) at a rate of 1.5 mL per minute.

-

Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with a K-Gluconate based internal solution.

-

Recording:

-

Place the coverslip with cells in the recording chamber.

-

Fill a pipette with the intracellular solution and mount it on the pipette holder.

-

Apply light positive pressure and approach a target cell.

-

Once a GΩ seal is formed by applying negative pressure, rupture the membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a specific potential and apply voltage steps to record ionic currents.

-

In current-clamp mode, inject current to measure changes in membrane potential.

-

-

Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of this compound on KATP channel activity.

Solutions:

-

aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

-

Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 270 mOsm/L.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

Objective: To measure the effect of this compound on insulin secretion from pancreatic islets in response to glucose.

Methodology:

-

Islet Isolation: Isolate pancreatic islets from rodents or humans using a collagenase digestion method followed by purification on a density gradient.

-

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.

-

GSIS Assay:

-

Pre-incubate batches of 10 size-matched islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 1 hour at 37°C.

-

Transfer the islets to a 24-well plate containing KRB buffer with low glucose (2.8 mM) or high glucose (16.7 mM), with or without various concentrations of this compound.

-

Incubate for 1 hour at 37°C.

-

At the end of the incubation, collect the supernatant for insulin measurement.

-

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express the results as insulin secreted per islet per hour or as a percentage of total insulin content.

Solutions:

-

KRB Buffer: Prepare a stock solution and adjust the pH to 7.4. Add BSA to a final concentration of 0.1%. Prepare low (2.8 mM) and high (16.7 mM) glucose working solutions.

Visualizations

References

- 1. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NN414, a SUR1/Kir6.2-selective potassium channel opener, reduces blood glucose and improves glucose tolerance in the VDF Zucker rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

Tifenazoxide Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of tifenazoxide (also known as NN414), a potent and selective opener of the pancreatic ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1. While extensive public data on a wide range of this compound analogs is limited, this document synthesizes the available information on its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Core Concepts: this compound and the KATP Channel

This compound is a member of the 1,2,4-thiadiazine 1,1-dioxide class of KATP channel openers.[1] It exhibits significant selectivity for the pancreatic β-cell KATP channel, which is a hetero-octameric complex of the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1][2][3] By activating this channel, this compound hyperpolarizes the β-cell membrane, which in turn inhibits glucose-stimulated insulin release.[4] This mechanism of action has been explored for therapeutic applications in conditions of hyperinsulinism.

Quantitative Data Summary

Publicly available, detailed structure-activity relationship studies on a broad series of this compound analogs are scarce. However, comparative data for this compound and the less potent, non-selective KATP channel opener diazoxide are well-documented.

| Compound | Target | Assay | Activity Metric | Value (µM) | Reference |

| This compound (NN414) | Kir6.2/SUR1 | Patch-clamp | EC50 | 0.45 | |

| βTC6 cells | Insulin Release Inhibition | IC50 | 0.15 | ||

| Diazoxide | KATP channels | Patch-clamp | EC50 | 31 |

Structure-Activity Relationship Insights

While a comprehensive SAR table is not available, key insights can be drawn from the existing literature:

-

Thiadiazine Core: The 1,2,4-thiadiazine 1,1-dioxide scaffold is a crucial feature for the KATP channel opening activity of this class of compounds.

-

Selectivity for SUR1: this compound's selectivity for the Kir6.2/SUR1 subtype over other KATP channel isoforms (like Kir6.2/SUR2A found in cardiac muscle) was a significant advancement over non-selective openers like diazoxide. This selectivity is attributed to specific interactions with the SUR1 subunit. Recent structural studies have begun to elucidate the binding site of diazoxide analogs like this compound on the SUR1 subunit.

-

Potency Enhancement: this compound is reported to be over sixty-fold more potent than diazoxide in patch-clamp assays, highlighting the significant impact of its specific chemical structure on activity.

Experimental Protocols

The characterization of this compound and its analogs relies on key in vitro experiments to determine their potency and selectivity.

Electrophysiology: Patch-Clamp Assay for Kir6.2/SUR1 Activity

Objective: To measure the direct effect of compounds on the activity of the Kir6.2/SUR1 KATP channel.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of Kir6.2 and SUR1 subunits. Cells are cultured in appropriate media and transiently or stably transfected with plasmids encoding the channel subunits.

-

Electrophysiological Recordings: Whole-cell or inside-out patch-clamp configurations are used to record the potassium currents flowing through the KATP channels.

-

Solution Composition:

-

Pipette (intracellular) solution: Typically contains (in mM): 140 KCl, 10 EGTA, 10 HEPES, and Mg-ATP to maintain the channel in a closed state. The pH is adjusted to ~7.2.

-

Bath (extracellular) solution: Typically contains (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 10 HEPES. The pH is adjusted to ~7.4.

-

-

Compound Application: this compound or other test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted into the bath solution to the desired final concentrations. The compound-containing solution is perfused over the patched cell.

-

Data Analysis: The increase in outward potassium current upon compound application is measured. The data is typically normalized to the maximal current and plotted against the compound concentration to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal effect).

Cellular Assay: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: To assess the functional effect of KATP channel openers on insulin secretion from pancreatic β-cells.

Methodology:

-

Cell Culture: Pancreatic β-cell lines (e.g., βTC6, INS-1) or isolated primary pancreatic islets are cultured under standard conditions.

-

Pre-incubation: Cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer containing 2.8 mM glucose) for a defined period to establish a basal level of insulin secretion.

-

Stimulation: The cells are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) in the presence of various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

-

Sample Collection: At the end of the stimulation period, the supernatant is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The inhibition of glucose-stimulated insulin secretion by the compound is calculated relative to the control. The data is plotted against the compound concentration to determine the IC50 value (the concentration at which the compound inhibits 50% of the glucose-stimulated insulin secretion).

Mandatory Visualizations

Signaling Pathway of KATP Channel in Pancreatic β-Cells

Caption: KATP channel signaling in insulin secretion and the action of this compound.

Experimental Workflow for SAR Studies

References

- 1. Towards selective Kir6.2/SUR1 potassium channel openers, medicinal chemistry and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 4. medchemexpress.com [medchemexpress.com]

Tifenazoxide: A Technical Guide to its SUR1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Tifenazoxide (also known as NN414) for the sulfonylurea receptor 1 (SUR1), a key subunit of the ATP-sensitive potassium (KATP) channel. This compound is a potent and selective opener of the pancreatic β-cell type KATP channel (Kir6.2/SUR1), a critical regulator of insulin secretion. This document details the quantitative selectivity, the experimental methodologies used to determine this profile, and the associated signaling pathways.

Quantitative Selectivity Profile of this compound

This compound demonstrates high selectivity for the SUR1 subunit over other SUR subtypes, namely SUR2A and SUR2B, which are predominantly found in cardiac and smooth muscle tissues, respectively. This selectivity is crucial for its targeted therapeutic action, minimizing off-target effects.[1][2] The quantitative data from electrophysiological studies are summarized below.

| KATP Channel Subtype | Compound | Parameter | Value (µM) | Cell Type | Reference |

| Kir6.2/SUR1 | This compound (NN414) | EC50 | 0.45 | HEK293 | [3][4] |

| Kir6.2/SUR1 | Diazoxide (comparator) | EC50 | 31 | HEK293 | [3] |

| Kir6.2/SUR2A | This compound (NN414) | Activity | No activation at 100 µM | Xenopus oocytes | |

| Kir6.2/SUR2B | This compound (NN414) | Activity | No activation at 100 µM | Xenopus oocytes |

Table 1: Quantitative selectivity of this compound for SUR1-containing KATP channels.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on its ability to open the Kir6.2/SUR1 KATP channels in pancreatic β-cells. In the resting state, these channels are open, leading to potassium efflux and maintaining a hyperpolarized cell membrane. Following glucose uptake and metabolism in β-cells, the intracellular ATP/ADP ratio increases, which leads to the closure of KATP channels. This closure causes membrane depolarization, the opening of voltage-gated calcium channels (VGCCs), and subsequent influx of calcium, triggering the exocytosis of insulin-containing granules.

This compound bypasses the initial steps of this pathway by directly binding to the SUR1 subunit and promoting the open state of the KATP channel, even in the presence of stimulatory glucose levels. This leads to membrane hyperpolarization and prevents the downstream signaling cascade that results in insulin secretion. This targeted action makes this compound a potent inhibitor of glucose-stimulated insulin release.

Experimental Protocols

The selectivity of this compound for SUR1-containing KATP channels has been determined primarily through electrophysiological techniques, specifically the patch-clamp method, in various configurations (whole-cell and inside-out) on heterologous expression systems.

Heterologous Expression of KATP Channel Subunits

To isolate the activity of specific KATP channel subtypes, human embryonic kidney (HEK293) cells or Xenopus oocytes are transfected with the cDNAs encoding the desired Kir6.2 and SUR subunits (SUR1, SUR2A, or SUR2B). This allows for the functional reconstitution of specific KATP channel isoforms for pharmacological testing.

Electrophysiological Recordings (Patch-Clamp)

The patch-clamp technique is the gold standard for studying ion channel activity. For assessing KATP channel openers, both whole-cell and inside-out patch configurations are utilized.

1. Whole-Cell Patch-Clamp: This configuration allows for the recording of the total ion channel activity across the entire cell membrane.

-

Pipette (Intracellular) Solution: A typical pipette solution mimics the intracellular environment and may contain (in mM): 140 KCl, 10 HEPES, 1 MgCl2, and is supplemented with MgATP to study ATP-dependent channel modulation. The pH is adjusted to ~7.3-7.4.

-

Bath (Extracellular) Solution: The extracellular solution is designed to resemble the physiological extracellular environment and typically contains (in mM): 120 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, and 10 D-glucose. The solution is bubbled with 95% O2 and 5% CO2 to maintain a physiological pH of ~7.4.

-

Procedure: A glass micropipette with the intracellular solution forms a high-resistance (giga-ohm) seal with the cell membrane. The membrane patch is then ruptured to allow for electrical access to the entire cell. The cell is held at a specific holding potential, and current responses to voltage steps or ramps are recorded before and after the application of this compound at various concentrations.

2. Inside-Out Patch-Clamp: This method allows for the study of single-channel activity and the direct application of substances to the intracellular face of the membrane patch.

-

Procedure: After forming a giga-ohm seal, the pipette is retracted, excising a small patch of the membrane with the intracellular side facing the bath solution. This allows for precise control of the intracellular environment and the direct application of this compound and nucleotides like MgATP to the SUR subunit.

The experimental workflow for determining the selectivity of this compound is outlined in the diagram below.

Summary

This compound is a highly selective opener of the SUR1-containing KATP channel. This selectivity has been robustly demonstrated through electrophysiological studies, which show potent activation of Kir6.2/SUR1 channels and a lack of activity at Kir6.2/SUR2A and Kir6.2/SUR2B channels. The primary mechanism of action involves the hyperpolarization of pancreatic β-cells, leading to the inhibition of glucose-stimulated insulin secretion. The detailed experimental protocols, centered around patch-clamp analysis of heterologously expressed channels, provide a clear framework for understanding and replicating these findings. This high degree of selectivity for SUR1 underscores the potential of this compound as a targeted therapeutic agent for conditions characterized by excessive insulin secretion.

References

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Tifenazoxide as a Chemical Probe for KATP Channel Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability. These channels are hetero-octameric complexes, typically comprising four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][2][3] The specific combination of Kir6.x and SURx isoforms dictates the channel's tissue-specific physiological role and pharmacological profile.[2] In pancreatic β-cells, the KATP channel is composed of Kir6.2 and SUR1 subunits.[2] It plays a pivotal role in glucose-stimulated insulin secretion (GSIS). An elevated glucose metabolism increases the intracellular ATP/ADP ratio, leading to the closure of KATP channels. This closure depolarizes the cell membrane, activates voltage-gated calcium channels, and triggers insulin exocytosis.

Chemical probes are indispensable tools for dissecting the function of such protein targets in complex biological systems. Tifenazoxide, also known as NN414, has emerged as a potent and selective chemical probe for studying KATP channels, particularly the pancreatic β-cell isoform (Kir6.2/SUR1). As a KATP channel opener, it hyperpolarizes the β-cell membrane, thereby inhibiting insulin release. Its high potency and selectivity for the SUR1 subunit over SUR2 isoforms make it a superior tool compared to less selective openers like diazoxide.

This technical guide provides an in-depth overview of this compound as a chemical probe. It includes quantitative data on its activity, detailed experimental protocols for its use in key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound functions as a KATP channel opener by directly interacting with the SUR1 regulatory subunit. Cryo-electron microscopy studies have revealed that diazoxide-type openers, including this compound (NN414), bind to a common site within the transmembrane domain (TMD) bundle of the SUR1 subunit. This binding pocket, sometimes referred to as the KATP channel opener-binding site (KCOS), is located between TMD1 and TMD2.

The binding of this compound stabilizes the SUR1 subunit in a conformation that promotes channel opening, even in the presence of inhibitory concentrations of ATP. This action requires the presence of Mg-nucleotides (like MgATP or MgADP), suggesting that nucleotide binding or hydrolysis at the nucleotide-binding domains (NBDs) of SUR1 is a prerequisite for the action of openers. By locking the channel in an open state, this compound facilitates an efflux of potassium ions, driving the cell membrane potential towards hyperpolarization. In pancreatic β-cells, this hyperpolarization counteracts the depolarizing stimulus of glucose metabolism, effectively inhibiting calcium influx and subsequent insulin secretion.

Quantitative Data & Chemical Properties

A key attribute of this compound as a chemical probe is its high potency and selectivity for the Kir6.2/SUR1 channel subtype. This allows for targeted investigation with minimal off-target effects on other KATP channel isoforms, such as those found in cardiac (Kir6.2/SUR2A) or smooth muscle (Kir6.1/SUR2B) tissue.

Potency and Selectivity

The following table summarizes the in vitro potency of this compound compared to the less selective, classical KATP opener, diazoxide.

| Compound | Target Channel | Assay Type | Potency (EC₅₀ / IC₅₀) | Reference |

| This compound (NN414) | Kir6.2/SUR1 | Patch-clamp | 0.45 µM (EC₅₀) | |

| Kir6.2/SUR1 | Insulin Release (βTC6 cells) | 0.15 µM (IC₅₀) | ||

| Kir6.2/SUR2A | Patch-clamp | No activation at 100 µM | ||

| Kir6.2/SUR2B | Patch-clamp | No activation observed | ||

| Diazoxide | Kir6.2/SUR1 | Patch-clamp | 31 µM (EC₅₀) |

Chemical Properties and Use

| Property | Value / Information | Reference |

| IUPAC Name | 6-chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e]thiadiazine 1,1-dioxide | |

| Synonyms | NN414 | |

| Molecular Formula | C₉H₁₀ClN₃O₂S₂ | |

| Molecular Weight | 291.78 g/mol | |

| Solubility | Soluble in DMSO. For in vivo use, can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | |

| Inactive Control | A structurally related, inactive control compound for this compound has not been widely reported. Researchers should confirm on-target effects using orthogonal approaches, such as using KATP channel blockers (e.g., glibenclamide) or genetic knockout models. |

Experimental Protocols

The following sections provide detailed protocols for assessing the function of this compound as a KATP channel probe.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on KATP channel currents in a whole-cell configuration using HEK293 cells heterologously expressing Kir6.2 and SUR1.

A. Materials and Reagents:

-

Cells: HEK293 cells transfected with Kir6.2 and SUR1 cDNAs.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl₂. Adjust pH to 7.2 with KOH. Add MgATP (e.g., 0.1-1 mM) to the solution immediately before use to study channel inhibition and subsequent activation by the opener.

-

This compound Stock: 10 mM in DMSO.

-

Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, borosilicate glass capillaries, and data acquisition software.

B. Procedure:

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Establish Recording: Place a coverslip in the recording chamber and perfuse with the extracellular solution. Under visual guidance, approach a target cell with the micropipette while applying slight positive pressure.

-

Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Data Recording: Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV). Record baseline current in the presence of intracellular ATP, which should inhibit the KATP channels.

-

Compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound. Record the resulting outward current, which represents the activation of KATP channels.

-

Washout: Perfuse with the control extracellular solution to demonstrate the reversibility of the effect.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the inhibitory effect of this compound on insulin secretion from isolated pancreatic islets.

A. Materials and Reagents:

-

Islets: Isolated pancreatic islets from mouse or rat.

-

Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer:

-

Low Glucose (Basal): KRBH containing 2.8 mM glucose.

-

High Glucose (Stimulating): KRBH containing 16.7 mM glucose.

-

-

This compound Treatment Solution: Prepare desired concentrations of this compound in High Glucose KRBH buffer.

-

Acid Ethanol: For insulin extraction.

-

Equipment: Perifusion system or 24-well plates for static incubation, water bath (37°C), CO₂ incubator, ELISA kit for insulin quantification.

B. Procedure (Static Incubation Method):

-

Islet Preparation: After isolation, culture islets overnight. Hand-pick islets of similar size for the experiment (e.g., 10-15 islets per replicate).

-

Pre-incubation: Place islet replicates into wells of a 24-well plate. Wash and then pre-incubate them in Low Glucose KRBH buffer for 60 minutes at 37°C to establish a basal secretion rate.

-

Basal Secretion: Replace the buffer with fresh Low Glucose KRBH and incubate for 60 minutes. Collect the supernatant for basal insulin measurement.

-

Stimulated/Inhibited Secretion: Replace the buffer with:

-

Control: High Glucose KRBH.

-

Test: High Glucose KRBH containing this compound.

-

Incubate for 60 minutes at 37°C. Collect the supernatant.

-

-

Insulin Extraction: After the final incubation, add acid ethanol to the remaining islets to extract total insulin content.

-

Quantification: Measure the insulin concentration in all collected supernatants and the acid ethanol extracts using an ELISA kit.

-

Data Analysis: Normalize secreted insulin to the total insulin content for each replicate. Compare the inhibition of GSIS by this compound to the high glucose control.

Logical Framework and Application

The utility of this compound as a chemical probe stems from its ability to specifically modulate a key control point in cellular excitability. The logical relationship between its molecular action and the physiological consequence is direct and testable.

References

Tifenazoxide's effect on insulin secretion in pancreatic beta-cells

An In-depth Technical Guide on the Core Effects of Tifenazoxide on Insulin Secretion in Pancreatic Beta-Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as NN414) is a potent and highly selective opener of the ATP-sensitive potassium (K-ATP) channels found in pancreatic beta-cells. These channels are composed of the Kir6.2 and SUR1 subunits. By activating these channels, this compound effectively inhibits glucose-stimulated insulin secretion. This targeted action makes it a valuable research tool and a potential therapeutic agent for conditions characterized by excessive insulin release. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

The primary role of pancreatic beta-cells is to secrete insulin in response to elevated blood glucose levels. This process, known as glucose-stimulated insulin secretion (GSIS), is tightly regulated by a series of intracellular events.

Under basal (low) glucose conditions, K-ATP channels in the beta-cell membrane are open, allowing potassium ions (K+) to flow out of the cell. This efflux of positive ions maintains a negative membrane potential, keeping the cell in a hyperpolarized state.

When blood glucose levels rise, glucose is transported into the beta-cell and metabolized, leading to an increase in the intracellular ratio of ATP to ADP. ATP binds to the K-ATP channels, causing them to close. The cessation of K+ efflux leads to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels (VDCCs), resulting in an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[1][2][3][4][5]

This compound exerts its effect by directly binding to the SUR1 subunit of the K-ATP channel and promoting its open state. This action counteracts the effect of increased intracellular ATP, effectively keeping the K-ATP channels open even in the presence of high glucose. The persistent K+ efflux hyperpolarizes the beta-cell membrane, preventing the activation of VDCCs and the subsequent influx of Ca2+. Consequently, the exocytosis of insulin granules is inhibited. This compound is significantly more potent and selective for the pancreatic Kir6.2/SUR1 channel subtype compared to older K-ATP channel openers like diazoxide.

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various experimental models.

Table 1: Potency of this compound on K-ATP Channels

| Compound | Cell Type | Assay | Parameter | Value (µM) | Reference |

| This compound (NN414) | HEK293 cells expressing Kir6.2/SUR1 | Patch-clamp | EC50 | 0.45 | |

| Diazoxide | HEK293 cells expressing Kir6.2/SUR1 | Patch-clamp | EC50 | 31 |

Table 2: Inhibition of Glucose-Stimulated Insulin Secretion by this compound

| Compound | Cell/Tissue Type | Assay | Parameter | Value (µM) | Reference |

| This compound (NN414) | βTC6 cells | Insulin Secretion Assay | IC50 | 0.15 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Electrophysiological Recording of K-ATP Channel Activity

This protocol is based on studies using Xenopus oocytes and mammalian cell lines (e.g., HEK293) to characterize the effects of this compound on K-ATP channel currents.

Objective: To measure the effect of this compound on the electrical currents flowing through Kir6.2/SUR1 channels.

Materials:

-

Cell Culture: HEK293 cells stably expressing human Kir6.2 and SUR1 subunits.

-

Electrophysiology Rig: Patch-clamp amplifier, digitizer, microscope, and micromanipulators.

-

Pipettes: Borosilicate glass capillaries.

-

Intracellular (Pipette) Solution (in mmol/L): 120 KCl, 2 CaCl2, 1 MgCl2, 20 HEPES, 5 EGTA, and 0.3 K2ATP (pH 7.3 with KOH).

-

Extracellular (Bath) Solution (in mmol/L): 140 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 20 mannitol (pH 7.4 with NaOH).

-

This compound Stock Solution: Prepared in DMSO.

Procedure:

-

HEK293 cells expressing the channels of interest are cultured on glass coverslips.

-

A coverslip is transferred to the recording chamber on the microscope stage and perfused with the extracellular solution.

-

Patch-clamp pipettes with a resistance of 2-5 MΩ are fabricated and filled with the intracellular solution.

-

A whole-cell patch-clamp configuration is established on a single cell.

-

The cell is voltage-clamped at a holding potential of -70 mV.

-

Currents are evoked by applying voltage steps (e.g., 250 ms, 10 mV depolarizing steps).

-

After obtaining a stable baseline recording, the extracellular solution containing various concentrations of this compound is perfused into the chamber.

-

The change in the whole-cell current is recorded and analyzed to determine the dose-response relationship and calculate the EC50 value.

In Vitro Insulin Secretion Assay

This protocol is adapted from studies using pancreatic islet cells or insulin-secreting cell lines (e.g., βTC6).

Objective: To quantify the inhibitory effect of this compound on glucose-stimulated insulin secretion.

Materials:

-

Cells: Isolated pancreatic islets or an insulin-secreting cell line (e.g., βTC6).

-

Culture Medium: Appropriate for the cell type.

-

Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: Containing different glucose concentrations (e.g., 3 mM for basal and 16.7 mM for stimulation).

-

This compound Stock Solution: Prepared in DMSO.

-

Insulin Assay Kit: Radioimmunoassay (RIA) or ELISA.

Procedure:

-

Cells are seeded in multi-well plates and cultured to the desired confluency.

-

The cells are washed twice with KRBH buffer containing a low glucose concentration (e.g., 3 mM) and pre-incubated in this buffer for 1-2 hours at 37°C.

-

The pre-incubation buffer is removed, and the cells are incubated with KRBH buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Following incubation, the supernatant is collected.

-

The concentration of insulin in the supernatant is measured using an insulin RIA or ELISA kit according to the manufacturer's instructions.

-

The data is analyzed to determine the dose-dependent inhibition of insulin secretion and to calculate the IC50 value.

In Vivo Glucose Tolerance Test

This protocol is based on studies conducted in animal models of diabetes, such as the VDF Zucker rat.

Objective: To assess the effect of this compound on glucose homeostasis and insulin secretion in a living organism.

Materials:

-

Animal Model: e.g., male VDF Zucker (fa/fa) rats.

-

This compound Formulation: Suitable for oral administration.

-

Glucose Solution: For oral glucose tolerance test (OGTT).

-

Blood Collection Supplies: For sampling blood.

-

Glucose and Insulin Measurement Kits.

Procedure:

-

Animals are divided into control and treatment groups.

-

The treatment group receives this compound orally (e.g., 1.5 mg/kg, twice daily) for a specified duration (e.g., 3 weeks). The control group receives a vehicle.

-

At the end of the treatment period, an OGTT is performed. Animals are fasted overnight.

-

A baseline blood sample is collected (t=0).

-

A glucose solution is administered orally.

-

Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).

-

Plasma glucose and insulin concentrations are measured for each time point.

-

The data is plotted to generate glucose and insulin tolerance curves, and the area under the curve (AUC) is calculated to assess the overall effect of this compound on glucose disposal and insulin response.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound on insulin secretion.

Caption: Workflow for electrophysiological recording experiments.

Caption: Workflow for in vitro insulin secretion assays.

References

- 1. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. 21.4 Signaling Insulin Release – Concepts in Biology [lmu.pressbooks.pub]

Early-Stage Research on Tifenazoxide for Metabolic Disorders: A Review of Publicly Available Preclinical Data

Despite a comprehensive search of publicly available scientific literature and preclinical research databases, no specific early-stage research directly investigating the compound Tifenazoxide for the treatment of metabolic disorders has been identified. At present, there is a lack of published data on its mechanism of action, effects on metabolic signaling pathways, or any quantitative outcomes from in vivo or in vitro experimental models related to conditions such as diabetes, obesity, or non-alcoholic fatty liver disease.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the foundational preclinical research into this compound's potential as a therapeutic agent for metabolic diseases. However, the absence of relevant studies precludes a detailed analysis of its efficacy, safety profile, and molecular targets in this context.

Metabolic disorders are characterized by a cluster of abnormalities that include insulin resistance, dyslipidemia, and hypertension.[1][2] The development of novel therapeutic agents often involves extensive preclinical modeling to assess their potential benefits beyond simple glucose reduction.[1][3][4] Such research typically elucidates the compound's interaction with key signaling pathways that regulate glucose and lipid metabolism, such as the insulin signaling pathway, mTOR pathway, and AMPK signaling.

For a new chemical entity to progress to clinical development for metabolic disorders, a robust preclinical data package is essential. This would typically include:

-

In vitro studies: To determine the compound's effect on relevant cell lines (e.g., hepatocytes, adipocytes, pancreatic β-cells) and to elucidate its mechanism of action at a molecular level.

-

In vivo studies: Utilizing animal models of metabolic disease to assess the compound's impact on key metabolic parameters such as blood glucose, insulin levels, lipid profiles, and body weight.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of the compound, and to relate its concentration to its pharmacological effects.

While the search did not yield information on this compound, it did highlight various mechanisms and pathways that are current targets for therapies addressing metabolic disorders. These include the modulation of ATP-sensitive potassium (K-ATP) channels, which play a crucial role in insulin secretion, and the activation of nuclear receptors like PPARγ, which are central to adipocyte differentiation and insulin sensitization.

Future research, should it be undertaken, would need to establish a clear mechanistic link between this compound and the pathophysiological processes underlying metabolic diseases. This would involve a systematic investigation of its effects on cellular metabolism, inflammation, and insulin signaling.

As no specific data or signaling pathways for this compound in the context of metabolic disorders are available, the creation of summary tables, detailed experimental protocols, and visualizations as requested is not possible at this time. Researchers interested in this area are encouraged to monitor scientific publications and patent literature for any future disclosures related to this compound.

References

- 1. Preclinical modeling of metabolic syndrome to study the pleiotropic effects of novel antidiabetic therapy independent of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical modeling of metabolic syndrome to study the pleiotropic effects of novel antidiabetic therapy independent of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Tifenazoxide's Role in Cellular Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifenazoxide (also known as NN414) is a potent and selective opener of the SUR1/Kir6.2 ATP-sensitive potassium (KATP) channels, primarily recognized for its role in modulating insulin secretion. While its effects on plasma membrane potential are well-documented, its direct influence on cellular bioenergetics and mitochondrial function remains an area of limited investigation. This technical guide consolidates the available, albeit scarce, direct evidence for this compound's impact on mitochondrial parameters and extensively leverages data from its close structural and functional analogue, diazoxide, to elucidate the potential mechanisms by which this compound may influence cellular energy metabolism. This guide provides a comprehensive overview of the proposed mitochondrial actions of this class of KATP channel openers, detailed experimental protocols for assessing these effects, and quantitative data presented for comparative analysis.

Introduction: this compound and KATP Channels

This compound is a second-generation KATP channel opener with high selectivity for the pancreatic β-cell subtype (SUR1/Kir6.2)[1]. Its primary mechanism of action involves hyperpolarizing the plasma membrane of β-cells, which inhibits voltage-gated calcium channels and subsequently suppresses glucose-stimulated insulin secretion[2]. While this action is central to its therapeutic potential, the broader implications for cellular energy homeostasis, particularly at the mitochondrial level, are less understood.

The structural and functional similarities between this compound and the more extensively studied KATP channel opener, diazoxide, provide a valuable framework for exploring these potential mitochondrial effects. Diazoxide has been shown to interact with mitochondrial KATP (mitoKATP) channels, influencing a range of bioenergetic processes including mitochondrial membrane potential, respiration, and reactive oxygen species (ROS) production[3][4]. This guide will therefore draw parallels from the literature on diazoxide to hypothesize and detail the likely role of this compound in cellular bioenergetics.

This compound and Mitochondrial Function: Direct and Indirect Evidence

Direct experimental data on the bioenergetic effects of this compound are limited. One study reported that this compound (NN414) had no discernible influence on the mitochondrial membrane potential (ΔΨm) in islet cell clusters[1]. However, in a study on diabetic rats, treatment with this compound was found to partially normalize diabetes-induced morphological abnormalities in β-cell mitochondria, suggesting a potential beneficial effect on mitochondrial health under pathological conditions.

Given the paucity of direct evidence, the majority of our understanding is extrapolated from studies on diazoxide. It is crucial to note that while analogous, the specific mitochondrial effects of this compound may differ in potency and selectivity.

The Putative Mechanism of this compound on Cellular Bioenergetics via mitoKATP Channels (Inferred from Diazoxide Data)

The prevailing hypothesis is that, like diazoxide, this compound may act on mitoKATP channels located on the inner mitochondrial membrane. The opening of these channels would lead to an influx of K+ ions into the mitochondrial matrix, triggering a cascade of bioenergetic consequences.

Signaling Pathway of mitoKATP Channel Activation

Caption: Proposed signaling pathway of this compound on mitochondrial bioenergetics.

Quantitative Data on the Bioenergetic Effects of Diazoxide (as a Proxy for this compound)

The following tables summarize quantitative data from studies on diazoxide, which may serve as a reference for designing and interpreting experiments with this compound.

Table 1: Effects of Diazoxide on Mitochondrial Respiration

| Parameter | Cell/Tissue Type | Substrate | Diazoxide Concentration | Observed Effect | Reference |

| State 4 Respiration | Rat Liver Mitochondria | Glutamate | ≤0.5 µM | ~2-fold increase | |

| Oxygen Consumption | Rat Liver Mitochondria | Succinate | Not specified | Inhibition | |

| Respiratory Control Ratio (RCR) | Rat Liver Mitochondria | Not specified | Sub-micromolar | Decrease (uncoupling) | |

| Succinate-supported Respiration | C2C12 Myotubes | Succinate | Dose-dependent | Attenuation |

Table 2: Effects of Diazoxide on Mitochondrial Membrane Potential and ATP Synthesis

| Parameter | Cell/Tissue Type | Diazoxide Concentration | Observed Effect | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Mouse Pancreatic β-cells | 100-1000 µM | Decrease | |

| ATP Content | Pancreatic Islets | 500 µM | 29% decrease | |

| F0F1 ATP Synthase/ATPase Activity | Rat Liver Mitochondria | 500 nM | No direct effect on synthase, potential modulation of phosphorylation efficiency |

Table 3: Effects of Diazoxide on Mitochondrial ROS Production

| Parameter | Mitochondria Source | Condition | Diazoxide Effect | Reference |

| H₂O₂ Production | Rat Liver Mitochondria | State 4 Respiration | Suppression at sub-micromolar concentrations | |

| ROS Production (Complex I) | Bovine Heart Submitochondrial Particles | Reverse Electron Transfer | Reduction | |

| ROS Production (Complex III) | Bovine Heart Submitochondrial Particles | Oxidant-induced Reduction | Stimulation (enhanced by uncoupling) | |

| ROS Generation (DCF Fluorescence) | C2C12 Myotubes | - | Increase |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of compounds like this compound on cellular bioenergetics. These are based on standard protocols and those described in studies with diazoxide.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diazoxide prevents reactive oxygen species and mitochondrial damage, leading to anti-hypertrophic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diazoxide affects mitochondrial bioenergetics by the opening of mKATP channel on submicromolar scale - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the Tifenazoxide Binding Site on the SUR1 Subunit

For Immediate Release

Palo Alto, CA – November 27, 2025 – In a significant stride for researchers and drug development professionals in the field of metabolic diseases, this technical guide provides an in-depth analysis of the binding site of Tifenazoxide (also known as NN414) on the Sulfonylurea Receptor 1 (SUR1), a critical subunit of the ATP-sensitive potassium (KATP) channel. This document synthesizes the latest structural and functional data, offering a comprehensive resource for understanding the molecular interactions that underpin the therapeutic potential of this selective KATP channel opener.

This compound is a potent and selective activator of the pancreatic KATP channel isoform (SUR1/Kir6.2), which plays a pivotal role in regulating insulin secretion. By opening these channels, this compound hyperpolarizes pancreatic beta-cells, thereby reducing insulin release. This mechanism of action makes it a valuable tool for studying KATP channel function and a potential therapeutic agent for conditions characterized by excessive insulin secretion, such as congenital hyperinsulinism.

This guide details the precise location of the this compound binding pocket within the transmembrane domain (TMD) of SUR1, as revealed by recent cryo-electron microscopy (cryo-EM) studies. It further provides a compilation of quantitative data on this compound's activity and outlines detailed experimental protocols for key techniques used in the investigation of drug-protein interactions.

Data Presentation: Quantitative Analysis of this compound-SUR1 Interaction

The following tables summarize the key quantitative data derived from functional and structural studies of this compound's interaction with the SUR1 subunit.

| Parameter | Value | Assay Condition | Reference |

| EC50 (this compound) | 0.45 µM | Patch-clamp assay on SUR1/Kir6.2 channels | [1] |

| IC50 (this compound) | 0.15 µM | Inhibition of glucose-stimulated insulin release from βTC6 cells | [1] |

Table 1: Potency of this compound on SUR1/Kir6.2 Channels

| SUR1 Mutant | Effect on NN414 (this compound) Activation | Rationale | Reference |

| H584A | Greatly decreased activation | H584 is a key interacting residue in the binding pocket. | |

| D1031A | Greatly decreased activation | D1031 forms important interactions with this compound. |

Table 2: Impact of SUR1 Mutations on this compound Efficacy

The this compound Binding Site: A Structural Perspective

Recent cryo-EM structures of the SUR1 subunit in complex with this compound (NN414) and Mg-nucleotides have provided unprecedented insight into the molecular basis of its action.[2][3] this compound binds to a well-defined pocket located within the transmembrane domains of SUR1, specifically at the interface between the first and second TMDs (TMD1 and TMD2).

This binding site, often referred to as the KCO (KATP Channel Opener) binding site, is embraced by several transmembrane helices: TM10 and TM11 from TMD1, and TM12, TM13, and TM17 from TMD2.[3] The binding of this compound in this pocket is stabilized by a network of interactions with specific amino acid residues.

Key interacting residues identified in the cryo-EM structure include:

-

From TMD1: H584

-

From TMD2: D1031

The binding of this compound, in synergy with Mg-nucleotides, stabilizes the NBD-dimerized occluded state of SUR1, which in turn promotes the opening of the associated Kir6.2 pore.

Visualizing the Molecular Landscape

To aid in the conceptualization of the complex processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: KATP Channel Signaling Pathway in Pancreatic Beta-Cells.

Caption: Cryo-EM Workflow for KATP Channel Structure Determination.

Caption: Logical Workflow for Binding Site Investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the this compound binding site.

Cryo-Electron Microscopy (Cryo-EM) of the KATP-Tifenazoxide Complex

Objective: To determine the high-resolution three-dimensional structure of the KATP channel in complex with this compound.

Methodology:

-

Protein Expression and Purification:

-

Co-express FLAG-tagged hamster SUR1 and rat Kir6.2 subunits in a suitable cell line (e.g., INS-1 cells) using recombinant adenoviruses.

-

Harvest the cells and prepare crude membranes by homogenization and centrifugation.

-

Solubilize the membrane proteins using a mild detergent such as digitonin in the presence of this compound (NN414) and Mg-nucleotides (e.g., Mg-ADP) to stabilize the complex.

-

Purify the KATP channel complex using anti-FLAG affinity chromatography.

-

Elute the purified complex and concentrate it to a suitable concentration for cryo-EM grid preparation.

-

-

Cryo-EM Grid Preparation and Vitrification:

-

Apply a small volume (e.g., 3 µL) of the purified protein complex to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

-

Blot the grid with filter paper to create a thin film of the sample.

-

Rapidly plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., Vitrobot) to embed the protein particles in a layer of vitreous ice.

-

-

Data Collection:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

-

Collect a large dataset of high-resolution images (micrographs) using a high-end cryo-electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw movie frames to correct for beam-induced motion.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Automatically pick individual particle projections from the micrographs.

-

Perform 2D classification to remove junk particles and select well-defined particle classes.

-

Generate an initial 3D model and perform 3D classification to separate different conformational states.

-

Perform 3D refinement of the best particle class to obtain a high-resolution 3D density map.

-

-

Model Building and Refinement:

-

Build an atomic model of the KATP channel-Tifenazoxide complex into the cryo-EM density map using molecular modeling software.

-

Refine the atomic model against the density map to optimize the fit and geometry.

-

Analyze the final model to identify the this compound binding site and the interacting amino acid residues.

-

Site-Directed Mutagenesis

Objective: To introduce specific point mutations into the SUR1 subunit to investigate the functional role of putative this compound-binding residues.

Methodology:

-

Primer Design:

-

Design a pair of complementary mutagenic primers containing the desired nucleotide change to alter the codon for the target amino acid (e.g., H584 to Alanine).

-

The primers should be 25-45 bases in length with the mutation in the center, flanked by 10-15 bases of correct sequence on both sides.

-

Ensure the primers have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.

-

-

Mutagenesis PCR:

-

Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type SUR1 cDNA as a template, and the mutagenic primers.

-

The PCR cycling parameters typically involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Digestion of Parental DNA:

-

Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme to the PCR product. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.

-

-

Transformation:

-

Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.

-

-

Verification:

-

Isolate plasmid DNA from several resulting colonies.

-

Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing of the entire SUR1 coding region.

-

Photoaffinity Labeling

Objective: To covalently link a photoreactive analog of this compound to its binding site on SUR1 for subsequent identification of the labeled protein and/or peptide fragments.

Methodology:

-

Probe Synthesis:

-

Synthesize a photoaffinity probe by chemically modifying this compound to include a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne group). The photoreactive group should be positioned such that it does not significantly impair binding to SUR1.

-

-

Binding and Photocrosslinking:

-

Incubate the purified KATP channel or membrane preparations containing SUR1 with the photoaffinity probe in the dark to allow for reversible binding.

-

As a control, perform a parallel incubation in the presence of a large excess of unmodified this compound to compete for binding to the specific site.

-

Expose the samples to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a highly reactive intermediate that forms a covalent bond with nearby amino acid residues in the binding pocket.

-

-

Identification of Labeled Protein:

-

Separate the proteins by SDS-PAGE.

-

If a reporter tag like biotin was used, the covalently labeled SUR1 can be detected by western blotting with streptavidin-HRP.

-

-

Identification of Labeled Peptides (Binding Site Mapping):

-

Isolate the labeled SUR1 protein.

-

Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

-

Enrich the labeled peptides using the reporter tag (e.g., streptavidin beads for biotin).

-

Analyze the enriched peptides by mass spectrometry to identify the specific amino acid residues that were covalently modified by the photoaffinity probe, thereby mapping the binding site.

-

References

Methodological & Application

Application Notes and Protocols for Tifenazoxide in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifenazoxide, also known as NN414, is a potent and selective opener of the ATP-sensitive potassium (K-ATP) channel.[1][2] It exhibits high selectivity for the SUR1/Kir6.2 subtype of the K-ATP channel, which is predominantly expressed in pancreatic β-cells.[1][3][4] By activating these channels, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization subsequently inhibits glucose-stimulated insulin release. The high potency and selectivity of this compound make it a valuable pharmacological tool for studying the function of SUR1/Kir6.2 channels and for investigating its potential as a therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in patch clamp electrophysiology experiments to characterize its effects on K-ATP channels.

Mechanism of Action: this compound and the K-ATP Channel

This compound's primary mechanism of action is the activation of the K-ATP channel, a hetero-octameric complex formed by four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR1) subunits in pancreatic β-cells. The activity of this channel is coupled to the cell's metabolic state, being inhibited by high intracellular ATP and activated by MgADP. This compound acts as a channel opener, promoting the open state of the channel even in the presence of inhibitory concentrations of ATP. This action is dependent on the presence of intracellular MgATP. The opening of the K-ATP channel leads to an efflux of potassium ions, driving the membrane potential towards the equilibrium potential for potassium, thus causing hyperpolarization.

Figure 1: Signaling pathway of this compound in pancreatic β-cells.

Data Presentation

Potency and Efficacy of this compound

The following table summarizes the key quantitative data for this compound in comparison to Diazoxide, a well-known but less potent K-ATP channel opener.

| Compound | Target | Assay | EC50 (µM) | IC50 (µM) | Reference |

| This compound (NN414) | Kir6.2/SUR1 | Patch Clamp | 0.45 | - | |

| This compound (NN414) | Glucose-stimulated insulin release | βTC6 cells | - | 0.15 | |

| Diazoxide | Kir6.2/SUR1 | Patch Clamp | 31 | - |

Selectivity of this compound

This compound demonstrates high selectivity for the SUR1 subunit of the K-ATP channel.

| Compound (Concentration) | Kir6.2/SUR1 | Kir6.2/SUR2A | Kir6.2/SUR2B | Reference |

| This compound (100 µM) | Activated | Not Activated | Not Activated |

Experimental Protocols

The following protocols are designed for studying the effects of this compound using patch clamp electrophysiology. The choice of cell type and recording configuration will depend on the specific research question.

General Patch Clamp Workflow

Figure 2: General experimental workflow for patch clamp analysis of this compound.

Protocol 1: Whole-Cell Patch Clamp on HEK293 Cells Expressing Kir6.2/SUR1

This protocol is suitable for determining the EC50 of this compound.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Co-transfect cells with plasmids encoding human Kir6.2 and SUR1 subunits. A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.

-

Use cells for recording 24-48 hours post-transfection.

2. Solutions:

| Solution Type | Component | Concentration (mM) |

| External Solution | NaCl | 140 |

| KCl | 5 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH, Osmolarity ~320 mOsm | ||

| Internal (Pipette) Solution | KCl | 140 |

| MgCl2 | 1 | |

| EGTA | 10 | |

| HEPES | 10 | |

| MgATP | 1 | |

| pH adjusted to 7.2 with KOH, Osmolarity ~310 mOsm |

3. This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store at -20°C.

-

Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

4. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

-

Obtain a gigaohm seal on a transfected cell.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Record baseline currents.

-

Perfuse the cell with increasing concentrations of this compound.

-

Record the steady-state current at each concentration.

5. Data Analysis:

-

Measure the amplitude of the this compound-induced current at each concentration.

-

Normalize the current to the maximal response.

-

Fit the concentration-response data with a Hill equation to determine the EC50.

Protocol 2: Inside-Out Macropatch Recording from Xenopus Oocytes

This protocol is ideal for studying the channel gating properties and the dependence on intracellular factors like MgATP.

1. Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNA for Kir6.2 and SUR1.

-

Incubate for 2-5 days at 18°C before recording.

2. Solutions:

| Solution Type | Component | Concentration (mM) |

| External (Pipette) Solution | KCl | 140 |

| EGTA | 1 | |

| HEPES | 10 | |

| pH adjusted to 7.2 with KOH | ||

| Internal (Bath) Solution | KCl | 140 |

| EGTA | 1 | |

| HEPES | 10 | |

| MgCl2 | 2 | |

| ATP (as needed) | Varies | |

| pH adjusted to 7.2 with KOH |

3. Electrophysiological Recording:

-

Pull large-tip-diameter pipettes (0.5-1 MΩ resistance).

-

Form a gigaohm seal on the oocyte membrane.

-

Excise the patch into the "inside-out" configuration, exposing the intracellular face of the membrane to the bath solution.

-

Hold the patch at a potential of +60 mV.

-

Initially, bathe the patch in a solution containing an inhibitory concentration of ATP (e.g., 1 mM) to observe channel inhibition.

-

Apply this compound to the bath solution in the continued presence of ATP to observe channel activation.

-

The requirement for MgATP can be tested by using solutions with and without Mg2+ or with non-hydrolyzable ATP analogs.

4. Data Analysis:

-

Measure the current amplitude before and after the application of this compound.

-

Calculate the fold activation induced by this compound.

-

Analyze single-channel events to determine changes in open probability (Po).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No this compound response | Poor channel expression | Verify transfection/injection efficiency. |